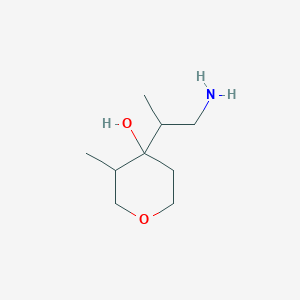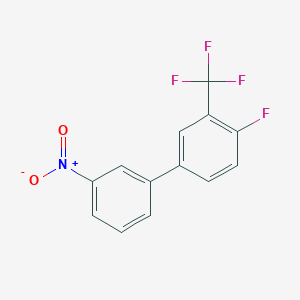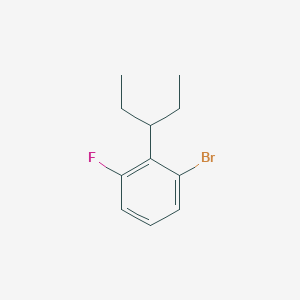
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-bromo-2,2-dimethylpropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane typically involves the bromination of 2,2-dimethylpropyl derivatives followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-dimethyl-1-propanol with cyclopentyl derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted cyclopentane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 1-(2,2-dimethylpropyl)-1-methylcyclopentane.
Applications De Recherche Scientifique
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The molecular pathways involved may include the formation of covalent bonds with target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Comparison: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is unique due to its cyclopentane ring structure, which imparts different chemical and physical properties compared to its benzene ring counterparts
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-(3-bromo-2,2-dimethylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C11H21Br/c1-10(2,9-12)8-11(3)6-4-5-7-11/h4-9H2,1-3H3 |
Clé InChI |
FDRORYGOWZZCDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)CC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)



![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)





![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)
